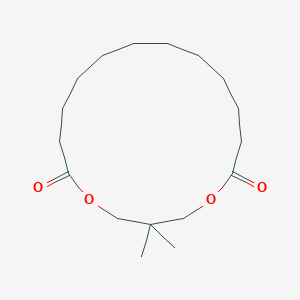![molecular formula C14H22O3 B14488798 2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol CAS No. 65270-79-3](/img/structure/B14488798.png)
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol is an organic compound with the molecular formula C14H22O3. It is also known by its systematic name, o-tert-Amylperoxyisopropylphenol. This compound is characterized by the presence of a phenol group and a peroxy linkage, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol typically involves the reaction of 2-methylbutan-2-yl hydroperoxide with 2-isopropylphenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled. The product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols or phenols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding alcohols or phenols.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenol.
Scientific Research Applications
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol involves its interaction with molecular targets such as enzymes and cellular components. The peroxy group can generate reactive oxygen species (ROS), which can induce oxidative stress and modulate various biochemical pathways. The phenol group can interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropan-2-ol: Similar in structure but lacks the peroxy group.
2-Methyl-3-buten-2-ol: Contains a hydroxyl group but differs in the alkyl chain structure.
2-Butyn-1-ol: Contains an alkyne group instead of a peroxy linkage.
Uniqueness
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol is unique due to the presence of both a phenol group and a peroxy linkage. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry.
Properties
CAS No. |
65270-79-3 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-[2-(2-methylbutan-2-ylperoxy)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O3/c1-6-13(2,3)16-17-14(4,5)11-9-7-8-10-12(11)15/h7-10,15H,6H2,1-5H3 |
InChI Key |
ZSEHPPCLJCNVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(C)(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


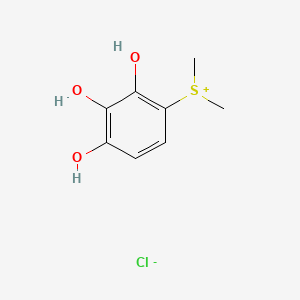
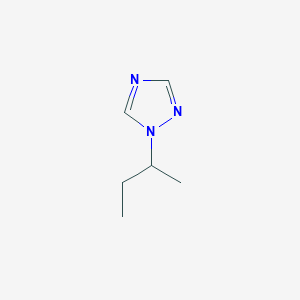
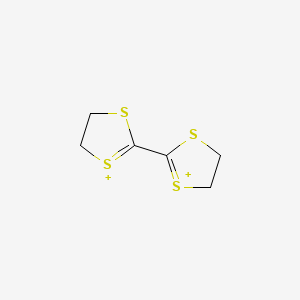
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
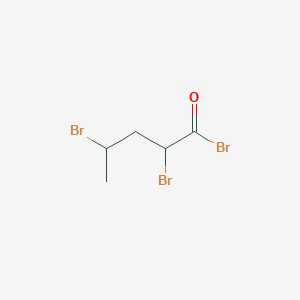
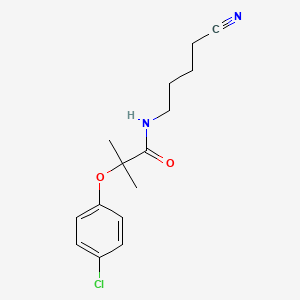
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
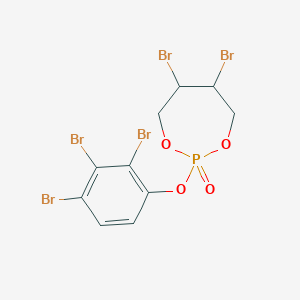


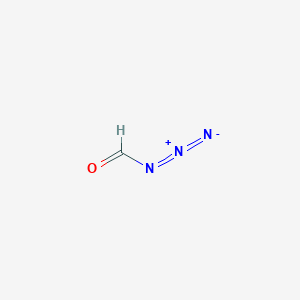
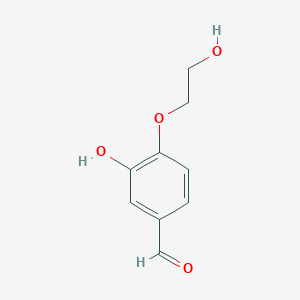
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
